molecular formula C8H9BrClNO2 B112928 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride CAS No. 709665-71-4

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Cat. No.: B112928
CAS No.: 709665-71-4
M. Wt: 266.52 g/mol
InChI Key: WANQBUDPQVTWJW-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is an organic compound with the molecular formula C8H9BrClNO2. It is a white crystalline solid that is soluble in water, ethanol, and acetone. This compound is often used as a starting reagent or intermediate in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Comparison with Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(4-iodophenyl)acetic acid hydrochloride

Comparison:

  • Uniqueness: The presence of the bromine atom in 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The bromine atom is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQBUDPQVTWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709665-71-4
Record name Benzeneacetic acid, α-amino-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709665-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(4-bromophenyl)acetic acid hydrochloride
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